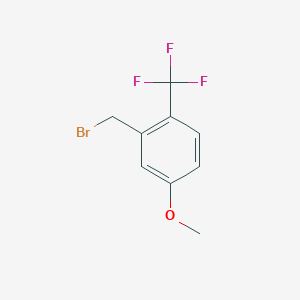

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-2-3-8(9(11,12)13)6(4-7)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSPNSPWAGNDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene typically involves the bromination of 4-methoxy-1-(trifluoromethyl)benzene. This can be achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is highly reactive toward nucleophiles. Key reactions include:

Alkylation of Amines :

Reaction with primary or secondary amines yields secondary/tertiary amines. For example:

Conditions: Typically performed in polar aprotic solvents (e.g., DMF) at 50–80°C .

Formation of Thioethers :

Reaction with thiols (RSH) produces thioethers:

Yields depend on the steric bulk of the thiol and base used (e.g., K₂CO₃) .

Hydrolysis to Alcohol :

Controlled hydrolysis with aqueous NaOH yields the corresponding benzyl alcohol:

Reaction conditions: Mild heating (40–60°C) to avoid over-oxidation .

Electrophilic Aromatic Substitution

| Electrophile | Position of Substitution | Major Product |

|---|---|---|

| Nitration (HNO₃) | Meta to -CF₃, ortho to -OCH₃ | 2-Nitro derivative |

| Halogenation (Cl₂) | Ortho/para to -OCH₃ | 3-Chloro derivative |

Reaction rates are slower compared to non-fluorinated analogs due to the deactivating effect of -CF₃ .

Reductive Dehalogenation

The bromomethyl group can be reduced to a methyl group under catalytic hydrogenation:

Conditions: 1–3 atm H₂ pressure, room temperature .

Oxidation Reactions

The benzylic position (CH₂Br) is susceptible to oxidation:

Formation of Ketone :

Strong oxidizing agents (e.g., KMnO₄) convert the bromomethyl group to a ketone:

\text{Ar CH Br}\xrightarrow{\text{KMnO}_4}\text{Ar COBr}\rightarrow \text{Ar COOH}\(\text{after hydrolysis})

Requires acidic conditions and elevated temperatures (80–100°C) .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids yields biaryl derivatives:

Yields range from 60–85% depending on steric hindrance .

Comparative Reactivity of Derivatives

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Compound | Reactivity Toward Electrophiles | Nucleophilic Substitution Rate |

|---|---|---|

| 2-(Bromomethyl)-4-methoxy-1-methylbenzene | High (activating -CH₃) | Fast |

| 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene | Moderate (deactivating -CF₃) | Slower due to -CF₃ |

Thermal Stability

Decomposition occurs above 200°C, releasing HBr and forming polycyclic aromatic byproducts. Stability in solution is pH-dependent, with rapid degradation in strongly basic conditions .

Applications De Recherche Scientifique

Pharmaceuticals

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy. For instance, it has been utilized in the enantioselective synthesis of neurokinin NK1 receptor antagonists, such as L-733,060.

Case Study: Synthesis of L-733,060

- Objective: Develop a potent NK1 receptor antagonist.

- Method: Utilized this compound as a key building block.

- Outcome: Achieved high yields with significant biological activity against the receptor.

Agrochemicals

The compound is also relevant in agrochemical research, particularly in developing herbicides and insecticides. Fluorinated compounds are known to exhibit enhanced biological activity and stability, making them suitable for agricultural applications.

Application Example: Development of Herbicides

- Method: Used as an intermediate in synthesizing novel herbicidal agents.

- Results: Compounds derived from this structure showed improved efficacy against target weeds compared to non-fluorinated analogs.

Materials Science

In materials science, this compound can be employed to synthesize fluorinated polymers and coatings. The presence of the trifluoromethyl group imparts unique properties such as chemical resistance and thermal stability.

Research Insight: Fluorinated Polymers

- Study Focus: Investigated the use of this compound in creating advanced polymeric materials.

- Findings: Resulting materials exhibited enhanced durability and resistance to solvents.

Chemical Biology

In chemical biology, this compound can act as a probe or building block for studying molecular interactions. Its electrophilic nature allows it to participate in nucleophilic substitution reactions with biological nucleophiles.

Example: Derivatization Reagent for GC-MS

- Application: Used for detecting uracil in DNA via gas chromatography.

- Significance: This method provides insights into nucleic acid modifications and their biological implications.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with biological targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related benzene derivatives with substitutions at analogous positions:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Differences |

|---|---|---|---|---|

| 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene | 261952-17-4 | C₉H₈BrF₃O | -OCH₃, -CF₃, -CH₂Br | Reference compound |

| 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | 225656-63-3 | C₉H₈ClF₃ | -CH₃, -CF₃, -CH₂Cl | Bromine → chlorine; methoxy → methyl |

| 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | 237761-77-2 | C₈H₅BrClF₃ | -Cl, -CF₃, -CH₂Br | Methoxy → chlorine |

| 2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene | CID 66770757 | C₈H₅BrF₃NO₂ | -NO₂, -CF₃, -CH₂Br | Methoxy → nitro group |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | 261951-96-6 | C₈H₆BrF₃O | -OCH₂CF₃, -CH₃, -Br | Trifluoromethoxy vs. methoxy/CF₃ |

Physical and Chemical Properties

| Property | Target Compound | 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | 2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene |

|---|---|---|---|

| Boiling Point | Not reported | ~200–220°C (estimated) | Higher due to nitro group |

| Solubility | Low in water; soluble in DCM | Similar | Lower due to nitro hydrophobicity |

| Stability | Stable at RT | Stable | Sensitive to light/heat (nitro group) |

Activité Biologique

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its biological significance.

Chemical Structure and Properties

The compound features a bromomethyl group, a methoxy group, and a trifluoromethyl group, which are known to influence its reactivity and biological interactions. The presence of the trifluoromethyl group is particularly notable for enhancing lipophilicity and modifying the electronic properties of the molecule.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, leading to diverse effects:

- Enzyme Interaction : Similar compounds have shown interactions with cytochrome P450 enzymes, which play critical roles in drug metabolism. These interactions can lead to either inhibition or activation of metabolic pathways, influencing pharmacokinetics and toxicity profiles.

- Cell Signaling Pathways : The compound has been reported to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can influence cellular responses to external stimuli .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

A study evaluating the antimicrobial effects of various derivatives found that compounds similar to this compound displayed significant inhibitory activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential therapeutic applications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Control (Azithromycin) | 8 | E. coli |

| Control (Nystatin) | 23 | C. albicans |

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications in substituents significantly influence biological activity. The trifluoromethyl group enhances potency against specific fungal strains, while the methoxy group contributes to overall stability and solubility in biological systems .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily metabolized by cytochrome P450 enzymes. The compound's lipophilicity allows for efficient cellular uptake, while its stability under physiological conditions suggests a favorable therapeutic window .

Q & A

Basic: What are the key physicochemical properties of 2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene, and how do they influence its reactivity in synthesis?

Answer:

The compound’s molecular formula is C₈H₆BrF₃O (molecular weight: 255.03 g/mol). Key properties include:

- XLogP3 : 3.7 (indicating moderate lipophilicity, relevant for solubility in organic solvents) .

- Hydrogen bond acceptors : 4 (affects interactions in polar solvents or biological systems).

- Topological polar surface area (TPSA) : 9.2 Ų (low polarity, favoring non-aqueous reaction conditions) .

These properties suggest preferential use in SN2 alkylation reactions (due to the bromomethyl group) and stability in inert, anhydrous solvents like THF or dichloromethane .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

A typical route involves:

Electrophilic substitution : Bromination of 4-methoxy-1-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to target the methyl group .

Side-chain functionalization : Direct bromination of a pre-synthesized methoxy-trifluoromethyl toluene derivative using PBr₃ or HBr/H₂O₂ .

Critical Note : Regioselectivity must be validated via ¹H NMR (e.g., singlet for -CF₃ at δ ~6.9 ppm) and HPLC-MS to confirm purity .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) for bromomethyl-trifluoromethyl aromatic systems?

Answer:

Contradictions often arise from:

- Dynamic effects : The -CF₃ group’s strong electron-withdrawing effect deshields adjacent protons, causing unexpected upfield/downfield shifts. Use ¹³C DEPT-135 to resolve coupling with fluorine atoms .

- Solvent polarity : Compare NMR in CDCl₃ vs. DMSO-d₆. For example, methoxy protons may split into multiplets in polar solvents due to hindered rotation .

- Reference standards : Cross-check with structurally validated analogs (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene, CAS 402-49-3) .

Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?

Answer:

The bromomethyl group’s reactivity is influenced by:

- Steric effects : The bulky -CF₃ group hinders backside attack in SN2 mechanisms. Use bulky bases (e.g., DBU) to favor elimination over substitution .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2, while non-polar solvents (toluene) favor radical pathways .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Protective equipment : Gloves (nitrile), goggles, and lab coats (due to skin/eye irritation risks) .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Storage : Inert atmosphere (N₂/Ar), dark glass bottles at 2–8°C to prevent light-induced decomposition .

Advanced: How does the compound’s stability vary under acidic/basic conditions, and how can degradation pathways be monitored?

Answer:

- Acidic conditions : The methoxy group undergoes demethylation (HBr release), detectable via GC-MS (monitor for 4-hydroxy byproducts) .

- Basic conditions : β-H elimination generates styrene derivatives (e.g., 4-methoxy-α-(trifluoromethyl)styrene). Track via HPLC-UV (λ = 254 nm) .

- Stabilizers : Add radical inhibitors (e.g., BHT) during long-term storage to suppress bromine radical formation .

Basic: What solvents are compatible with this compound for use in coupling reactions?

Answer:

- High solubility : DMF, THF, dichloromethane (>50 mg/mL at 25°C) .

- Avoid : Water (hydrolysis risk) and alcohols (compete in nucleophilic reactions) .

- Recommendation : Pre-dry solvents over molecular sieves to prevent bromide displacement by hydroxide .

Advanced: How can this compound serve as a building block in drug discovery (e.g., kinase inhibitors)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.